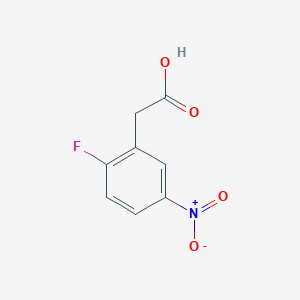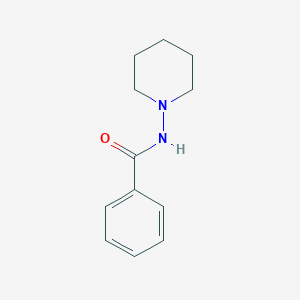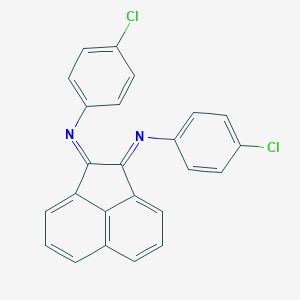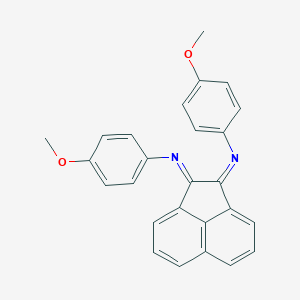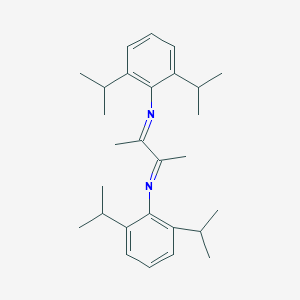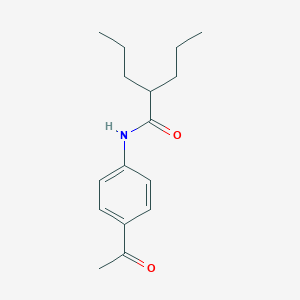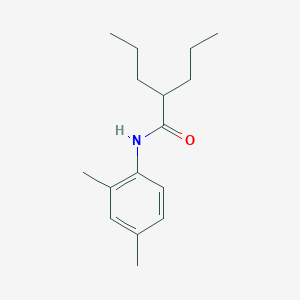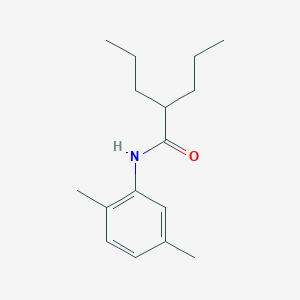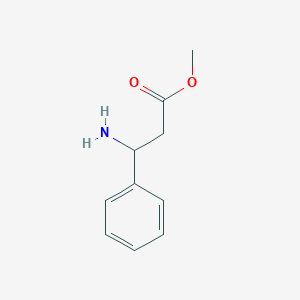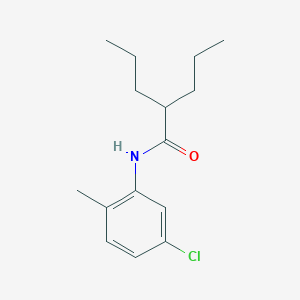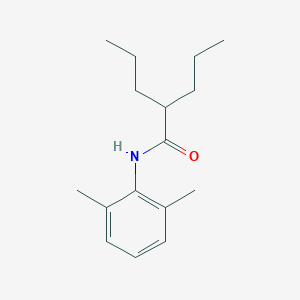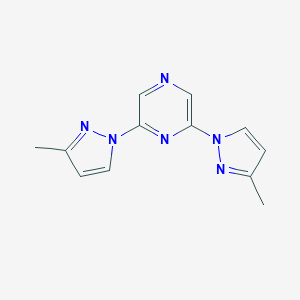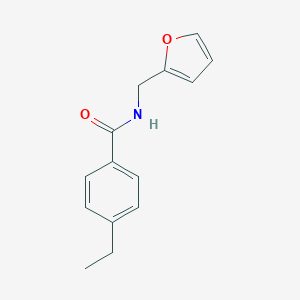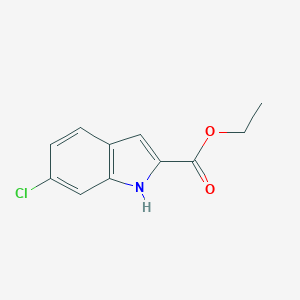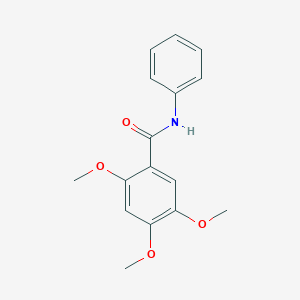
2,4,5-trimethoxy-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethoxy-N-phenylbenzamide, also known as TPNPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TPNPB belongs to the class of benzamides and has been reported to exhibit biological activities such as anti-inflammatory, anti-cancer, and anti-proliferative effects.
Mécanisme D'action
The exact mechanism of action of 2,4,5-trimethoxy-N-phenylbenzamide is not fully understood. However, it has been reported to interact with various cellular targets such as nuclear receptors, enzymes, and ion channels. 2,4,5-trimethoxy-N-phenylbenzamide has been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-gamma) pathway, which is involved in regulating glucose and lipid metabolism. 2,4,5-trimethoxy-N-phenylbenzamide has also been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in epigenetic regulation of gene expression.
Effets Biochimiques Et Physiologiques
2,4,5-trimethoxy-N-phenylbenzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in cells, which are involved in oxidative stress and inflammation. 2,4,5-trimethoxy-N-phenylbenzamide has also been reported to reduce the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 2,4,5-trimethoxy-N-phenylbenzamide has been reported to exhibit anti-proliferative effects by inhibiting the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,4,5-trimethoxy-N-phenylbenzamide in lab experiments is its high purity and stability. 2,4,5-trimethoxy-N-phenylbenzamide can be easily synthesized and purified using standard laboratory techniques. Additionally, 2,4,5-trimethoxy-N-phenylbenzamide has been reported to exhibit low toxicity in cells and animals, making it a suitable candidate for further preclinical studies. However, one of the limitations of using 2,4,5-trimethoxy-N-phenylbenzamide in lab experiments is its limited solubility in aqueous solutions. 2,4,5-trimethoxy-N-phenylbenzamide is highly soluble in organic solvents such as DMSO and ethanol, but its solubility in water is limited.
Orientations Futures
There are several future directions for the study of 2,4,5-trimethoxy-N-phenylbenzamide. One of the potential applications of 2,4,5-trimethoxy-N-phenylbenzamide is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 2,4,5-trimethoxy-N-phenylbenzamide has been reported to exhibit neuroprotective effects in animal models of these diseases. Additionally, 2,4,5-trimethoxy-N-phenylbenzamide has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for cancer therapy. Further studies are needed to determine the exact mechanism of action of 2,4,5-trimethoxy-N-phenylbenzamide and its potential therapeutic applications in various diseases.
Méthodes De Synthèse
The synthesis of 2,4,5-trimethoxy-N-phenylbenzamide involves the condensation of 2,4,5-trimethoxyaniline and benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain 2,4,5-trimethoxy-N-phenylbenzamide in high purity.
Applications De Recherche Scientifique
2,4,5-trimethoxy-N-phenylbenzamide has been widely studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 2,4,5-trimethoxy-N-phenylbenzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2,4,5-trimethoxy-N-phenylbenzamide has been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Numéro CAS |
50879-52-2 |
|---|---|
Nom du produit |
2,4,5-trimethoxy-N-phenylbenzamide |
Formule moléculaire |
C16H17NO4 |
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
2,4,5-trimethoxy-N-phenylbenzamide |
InChI |
InChI=1S/C16H17NO4/c1-19-13-10-15(21-3)14(20-2)9-12(13)16(18)17-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,17,18) |
Clé InChI |
SHECFFLCFQSPJZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



